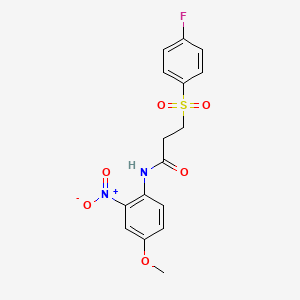

![molecular formula C20H15N3O2S B2380860 3-甲氧基-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺 CAS No. 863588-86-7](/img/structure/B2380860.png)

3-甲氧基-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

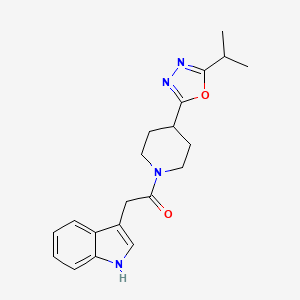

“3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its inhibitory activity. The representative compound strongly inhibits the kinase activity of ZAK with an IC of 3.3 nM and dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo . This thiazolo [5,4- b ]pyridine compound exhibited extremely strong PI3kα inhibitory activity with an IC 50 of 3.6 nM .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” can be found in various databases such as PubChem .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been shown to inhibit the kinase activity of ZAK and exhibit strong PI3kα inhibitory activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.4 g/mol, an XLogP3-AA of 4.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 361.08849790 g/mol, a monoisotopic mass of 361.08849790 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 26, and a complexity of 492 .科学研究应用

药代动力学和代谢

一项研究重点关注了一种新型食欲素 1 和 2 受体拮抗剂的分布和代谢,突出了了解苯甲酰胺衍生物的药代动力学和代谢途径对于新药开发的重要性。这项研究提供了对该药物代谢的见解,展示了主要的途径并鉴定了主要的代谢物,这对于优化新药理剂的疗效和安全性非常重要 (Renzulli 等,2011)。

诊断成像

另一个应用涉及苯甲酰胺衍生物在诊断成像中的使用,例如使用特定的碘代苯甲酰胺进行西格玛受体显像术以可视化原发性乳腺肿瘤。本研究展示了苯甲酰胺化合物在增强早期癌症检测成像技术方面的潜力,利用它们与在癌细胞中过表达的特定受体的结合特性 (Caveliers 等,2002)。

治疗潜力

对苯甲酰胺衍生物(如 CGS 20625,一种新型吡唑并吡啶类抗焦虑药)的进一步研究展示了这些化合物的治疗潜力。通过以高选择性和对其他神经递质受体的低亲和力靶向中枢苯二氮卓受体,像这样的研究探索了治疗焦虑症等疾病的新途径 (Williams 等,1989)。

肿瘤学应用

苯甲酰胺衍生物还因其在肿瘤学中的作用而受到研究,特别是在黑色素瘤转移的显像检测中。该领域的研究旨在利用这些化合物的独特特性对癌变病灶进行更有效和更具体的成像,从而可能提高诊断准确性和患者管理 (Maffioli 等,1994)。

作用机制

Target of Action

The primary target of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound interacts with its target, PI3K, by forming a strong charged interaction with a key residue, Lys802 , in PI3K . This interaction is facilitated by the compound’s electron-deficient aryl group, which results in a more acidic sulfonamide NH proton .

Biochemical Pathways

The interaction of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with PI3K affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, this compound can disrupt these functions, potentially leading to the death of cancer cells .

Pharmacokinetics

Its potent inhibitory activity suggests that it may have good bioavailability .

Result of Action

The result of the action of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K. This leads to a disruption in the PI3K/AKT/mTOR pathway, which can result in the death of cancer cells . The compound exhibits extremely strong PI3K inhibitory activity, with an IC50 of 3.6 nM .

属性

IUPAC Name |

3-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-25-16-5-2-4-14(12-16)18(24)22-15-9-7-13(8-10-15)19-23-17-6-3-11-21-20(17)26-19/h2-12H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXSQWBMIAIKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)

![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)

![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)